molecular formula C5H2FNS B1311324 5-Fluorothiophene-2-carbonitrile CAS No. 32415-91-1

5-Fluorothiophene-2-carbonitrile

Cat. No. B1311324
CAS RN: 32415-91-1
M. Wt: 127.14 g/mol
InChI Key: FJVHOYMXDVKVCS-UHFFFAOYSA-N
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Description

5-Fluorothiophene-2-carbonitrile is a chemical compound with the molecular formula C5H2FNS and a molecular weight of 127.14 . It contains a total of 10 bonds; 8 non-H bonds, 6 multiple bonds, 1 triple bond, 5 aromatic bonds, 1 five-membered ring, 1 nitrile (aromatic), and 1 Thiophene .


Synthesis Analysis

The synthesis of thiophene derivatives, such as 5-Fluorothiophene-2-carbonitrile, has been a topic of interest in recent years . A new and efficient route to 5-fluorothiophene-2-carboxylic acid was secured in two steps and 62% yield overall .


Molecular Structure Analysis

The molecular structure of 5-Fluorothiophene-2-carbonitrile consists of 2 Hydrogen atoms, 5 Carbon atoms, 1 Nitrogen atom, 1 Sulfur atom, and 1 Fluorine atom . It contains a total of 10 bonds; 8 non-H bonds, 6 multiple bonds, 1 triple bond, 5 aromatic bonds, 1 five-membered ring, 1 nitrile (aromatic), and 1 Thiophene .


Physical And Chemical Properties Analysis

5-Fluorothiophene-2-carbonitrile has a boiling point of 189.4±20.0 ºC (760 Tor) and a flash point of 68.4±21.8 ºC . Its density is 1.34±0.1 g/cm3 (20 ºC) .

Scientific Research Applications

  • Medicinal Chemistry

    • Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
    • Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
    • For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
  • Industrial Chemistry and Material Science

    • Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
    • Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
  • Electrolyte Additive

    • Thiophene-2-carbonitrile is used as an electrolyte additive to improve the cycle performance of Li/LiNi 0.5 Mn 1.5 O4 (LNMO) cells .
    • The effects of thiophene-2-carbonitrile on the electrode interface and cycling performance of Li/LNMO cells are studied by electrochemical methods such as charge–discharge measurements, cyclic voltammetry .
  • Soluble Semiconductors

    • Fluorinated thiophene derivatives are widely used as soluble semiconductors .
    • These semiconductors are used in the development of various electronic devices .
  • Blue Light Emitting Materials

    • Some fluorinated thiophene derivatives are used as blue light emitting materials .
    • These materials are used in the fabrication of devices like organic light-emitting diodes (OLEDs) .
  • Liquid Crystals

    • Certain fluorinated thiophene derivatives are used in the production of liquid crystals .
    • Liquid crystals have applications in various display technologies .
  • Histone Deacetylase (HDAC) Inhibitors

    • Some fluorinated thiophene derivatives represent potent selective class II histone deacetylase (HDAC) inhibitors .
    • HDAC inhibitors are a class of compounds that interfere with the function of histone deacetylase, and are often used in cancer treatments .
  • Agonists of Sphingosine-1-Phosphate (S1P) Receptors

    • Certain fluorinated thiophene derivatives act as agonists of sphingosine-1-phosphate (S1P) receptors .
    • S1P receptors are a group of G protein-coupled receptors that are targets for drug discovery, particularly in relation to multiple sclerosis .
  • Fungicidal Properties

    • Some fluorinated thiophene derivatives reveal fungicidal properties .
    • These compounds can be used in the development of new antifungal treatments .
  • Anti-inflammatory and Immunoregulatory Activity

    • Certain fluorinated thiophene derivatives have anti-inflammatory and immunoregulatory activity .
    • These compounds can be used in the treatment of various inflammatory diseases .
  • Thermally Irreversible Photochromic Compounds

    • Thiophene-substituted perfluorocyclopentenes are being investigated as thermally irreversible photochromic compounds having a high resistance to fatigue .
    • Photochromic compounds change their color when exposed to light, and have potential applications in various optical devices .

Safety And Hazards

The specific safety and hazards information for 5-Fluorothiophene-2-carbonitrile is not available in the retrieved sources .

properties

IUPAC Name

5-fluorothiophene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2FNS/c6-5-2-1-4(3-7)8-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJVHOYMXDVKVCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40447531
Record name 5-fluorothiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluorothiophene-2-carbonitrile

CAS RN

32415-91-1
Record name 5-fluorothiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
RJ Chambers, A Marfat - Synthetic Communications, 2000 - Taylor & Francis
… fluorodenitration to give 5fluorothiophene-2-carbonitrile 2. … The synthesis of 5fluorothiophene-2-carbonitrile 2 is … I Conversion of 5fluorothiophene-2~carbonitrile 2 into the desired …
Number of citations: 11 www.tandfonline.com
K Matsumoto, T Tanaka, M Oda - Synthetic communications, 2004 - Taylor & Francis
… Tris(2‐thienyl)methane,Citation5 2‐chloro‐5‐nitrothiophene (5),Citation7 5‐chlorothiophene‐2‐carbonitrile (9a),Citation8 and 5‐fluorothiophene‐2‐carbonitrile (9b)Citation9 were …
Number of citations: 8 www.tandfonline.com
M Badland, D Compère, K Courté… - Bioorganic & medicinal …, 2011 - Elsevier
… Such a route was difficult to perform due to the loss of volatile compound 5-fluorothiophene-2-carbonitrile and issues of reproducibility on larger scale. The alternative route we …
Number of citations: 25 www.sciencedirect.com
T Janosik, J Bergman - Progress in Heterocyclic Chemistry, 2005 - books.google.com
… In an improved synthesis of tetrakis (2-thienyl) methane, treatment of tris (2-thienyl) methane with BuLi, followed by addition of 5-fluorothiophene-2-carbonitrile gave an intermediate …
Number of citations: 5 books.google.com

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